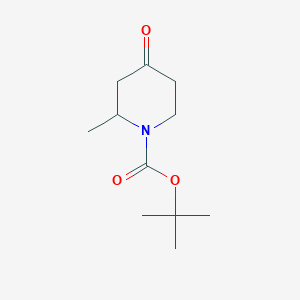

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514524 | |

| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190906-92-4 | |

| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190906-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-Butyl 2-Methyl-4-Oxopiperidine-1-Carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a chiral piperidone derivative incorporating a strategic methyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the chiral center and the ketone functionality makes it a versatile intermediate for the synthesis of complex nitrogen-containing scaffolds and pharmacologically active molecules. The Boc group provides stability during subsequent chemical modifications and can be readily removed under mild acidic conditions.

This guide details two logical and experimentally viable routes for the synthesis of this target compound:

-

Route A: A two-step process involving the initial synthesis of the precursor 2-methyl-4-piperidone, followed by the protection of the piperidine nitrogen with a Boc group.

-

Route B: A direct, one-pot alpha-methylation of the readily available N-Boc-4-piperidone.

Synthetic Pathways

Route A: Two-Step Synthesis via 2-Methyl-4-Piperidone

This classical approach separates the formation of the piperidone ring from the nitrogen protection step.

Caption: Workflow for the two-step synthesis of the target compound.

Route B: Direct Alpha-Methylation of N-Boc-4-Piperidone

This route offers a more convergent approach by introducing the methyl group directly onto the pre-formed and protected piperidone ring.

Caption: Workflow for the direct alpha-methylation synthesis.

Experimental Protocols

Protocol for Route A: Two-Step Synthesis

Step 1: Synthesis of 2-Methyl-4-piperidone

This procedure is based on established methods for the synthesis of substituted piperidones.

-

Reaction Scheme:

-

A plausible method involves the cyclization of an appropriate acyclic precursor. For instance, a Michael addition of ammonia to methyl vinyl ketone, followed by an intramolecular condensation.

-

-

Experimental Procedure (Representative):

-

In a pressure vessel, a solution of methyl vinyl ketone (1.0 eq) in a suitable solvent such as ethanol is cooled to 0 °C.

-

A solution of ammonia in ethanol is added dropwise, and the vessel is sealed.

-

The reaction mixture is stirred at room temperature for 24 hours, then heated to 60-80 °C for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by distillation or column chromatography to yield 2-methyl-4-piperidone[1].

-

Step 2: N-Boc Protection of 2-Methyl-4-piperidone

This is a standard procedure for the protection of secondary amines.

-

Reaction Scheme:

-

2-Methyl-4-piperidone is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

-

Experimental Procedure:

-

To a solution of 2-methyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or sodium bicarbonate (1.5 - 2.0 eq).

-

Di-tert-butyl dicarbonate (1.1 - 1.2 eq) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

-

Protocol for Route B: Direct Alpha-Methylation

This method leverages the reactivity of the enolate of N-Boc-4-piperidone.

-

Reaction Scheme:

-

N-Boc-4-piperidone is deprotonated at the alpha-position with a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source.

-

-

Experimental Procedure:

-

A solution of a strong base, such as lithium diisopropylamide (LDA), is prepared in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete enolate formation.

-

Methyl iodide (1.1 - 1.5 eq) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional 2-4 hours and then allowed to warm slowly to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography to yield this compound.

-

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes. Please note that yields and reaction conditions may vary based on the specific scale and experimental setup.

Table 1: Reagents and Conditions for Route A

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ammonia, Methyl vinyl ketone | Ethanol | 25 then 60-80 | 24 then 12-24 | 40-60 |

| 2 | 2-Methyl-4-piperidone | (Boc)₂O, Triethylamine, Dichloromethane | 0 to 25 | 12-16 | 85-95 |

Table 2: Reagents and Conditions for Route B

| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Boc-4-piperidone | LDA, Methyl iodide, Anhydrous THF | -78 to 25 | 4-6 | 60-75 |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| CAS Number | 790667-49-1 (for the (S)-enantiomer) |

| ¹H NMR (CDCl₃, representative) | δ (ppm): 4.5-4.2 (m, 1H), 3.8-3.6 (m, 1H), 3.2-3.0 (m, 1H), 2.7-2.2 (m, 4H), 1.48 (s, 9H), 1.25 (d, 3H) |

| ¹³C NMR (CDCl₃, representative) | δ (ppm): 208.0, 154.5, 80.0, 52.0, 45.0, 41.0, 38.0, 28.4, 15.0 |

| Mass Spectrometry (ESI-MS) | m/z: 214.1 [M+H]⁺ |

Concluding Remarks

The synthesis of this compound can be effectively achieved through either a two-step sequence involving the formation and subsequent protection of 2-methyl-4-piperidone, or via a more direct alpha-methylation of N-Boc-4-piperidone. The choice of route may depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the fields of organic synthesis and drug development to successfully prepare this valuable chemical intermediate. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

An In-depth Technical Guide to the Stereoselective Synthesis of tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and pharmaceutical development. The document details established synthetic strategies, with a focus on a robust acid-mediated cyclization approach, and includes experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Chiral piperidine scaffolds are prevalent structural motifs in a vast array of natural products and pharmaceutical agents. The precise control of stereochemistry within these frameworks is often crucial for biological activity and selectivity. This compound, with its defined stereocenter at the C2 position, serves as a key intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The development of efficient and highly stereoselective synthetic routes to this compound is therefore of significant interest to the drug discovery and development community.

This guide will focus on a practical and scalable approach involving the acid-mediated 6-endo-trig cyclization of a chiral amine-substituted enone precursor. Alternative strategies, such as those employing organocatalytic conjugate additions and chiral auxiliaries, will also be discussed to provide a broader context of available synthetic methodologies.

Synthetic Strategies and Mechanisms

Several synthetic strategies have been developed for the asymmetric synthesis of substituted piperidines. For the preparation of this compound, the most pertinent approaches include:

-

Acid-Mediated 6-endo-trig Cyclization: This is a powerful method for the stereoselective formation of 2,6-disubstituted piperidones. The reaction proceeds through the cyclization of a chiral enamine derived from a β-amino ketone. The stereochemistry at the C2 position is established from a chiral amine precursor, and the cyclization typically proceeds with high diastereoselectivity.[1]

-

Organocatalytic Asymmetric Conjugate Addition: This approach involves the addition of a nucleophile to an α,β-unsaturated system, such as N-Boc-2,3-dehydro-4-piperidone, in the presence of a chiral organocatalyst. While a versatile method for introducing substituents at various positions of the piperidine ring, specific application to the synthesis of the 2-methyl-4-oxo derivative requires careful selection of the catalyst and reaction conditions.

-

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the piperidine precursor can effectively direct the stereochemical outcome of a subsequent reaction, such as alkylation. Following the stereoselective transformation, the auxiliary is removed to yield the desired enantiomerically enriched product.

This guide will primarily focus on the acid-mediated cyclization due to its demonstrated efficacy in producing related structures with high stereocontrol.[1]

Signaling Pathway for Acid-Mediated 6-endo-trig Cyclization

The following diagram illustrates the key steps in the acid-mediated cyclization pathway for the synthesis of trans-2,6-disubstituted-4-oxopiperidines.

Caption: Acid-mediated 6-endo-trig cyclization pathway.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related trans-2,6-disubstituted-4-oxopiperidines and are adapted for the specific synthesis of this compound.[1]

Synthesis of the Chiral Amine-Substituted Enone Precursor

This step involves the condensation of a chiral amine with an appropriate α,β-unsaturated ketone. For the synthesis of the target molecule, a chiral amine that will introduce the methyl group at the C2 position is required.

Experimental Workflow

Caption: Workflow for chiral enone precursor synthesis.

Detailed Protocol:

-

To a solution of the chiral amine (1.0 equivalent) in toluene (0.2 M) is added the appropriate α,β-unsaturated ketone (1.1 equivalents).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until completion (typically 12-24 hours).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral amine-substituted enone.

Acid-Mediated Cyclization to this compound

Detailed Protocol:

-

The chiral amine-substituted enone (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (0.1 M).

-

The solution is cooled to 0 °C.

-

Trifluoroacetic acid (TFA) (1.5 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours, while being monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Quantitative Data

The following table summarizes typical yields and stereoselectivities observed for the acid-mediated cyclization to form trans-2,6-disubstituted-4-oxopiperidines, which can be considered indicative for the synthesis of the target molecule.[1]

| Entry | R Group (at C6) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | n-Hexyl | 85 | >95:5 |

| 2 | Isopropyl | 78 | >95:5 |

| 3 | Phenyl | 82 | >95:5 |

| 4 | Benzyl | 80 | >95:5 |

Note: The stereoselectivity at the C2 position is determined by the enantiopurity of the starting chiral amine.

Conclusion

The stereoselective synthesis of this compound is a critical process for the advancement of various drug discovery programs. The acid-mediated 6-endo-trig cyclization of a chiral amine-substituted enone stands out as a highly efficient and stereoselective method for obtaining this valuable building block. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthetic route in a research and development setting. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final compound. The exploration of alternative strategies, such as organocatalysis, may also offer complementary approaches to access this and related chiral piperidine structures.

References

A Technical Guide to the Spectroscopic Data of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are representative values compiled from spectral databases and predicted based on the chemical structure. These data are intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of similar chemical structures and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~4.2 - 3.9 | m | - | 1H | H-2 |

| ~3.8 - 3.5 | m | - | 1H | H-6 (axial) |

| ~3.1 - 2.8 | m | - | 1H | H-6 (equatorial) |

| ~2.6 - 2.3 | m | - | 2H | H-3 |

| ~2.3 - 2.0 | m | - | 2H | H-5 |

| 1.48 | s | - | 9H | C(CH₃)₃ |

| 1.15 | d | ~6.5 | 3H | 2-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (Ketone) |

| ~155 | C=O (Carbamate) |

| ~80 | C (CH₃)₃ |

| ~52 | C-2 |

| ~45 | C-6 |

| ~41 | C-3 |

| ~38 | C-5 |

| 28.4 | C(C H₃)₃ |

| ~18 | 2-C H₃ |

IR (Infrared) Spectroscopy Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~2975 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ketone).[1][2] |

| ~1690 | C=O stretch (N-Boc carbamate) |

| ~1160 | C-O stretch (carbamate) |

MS (Mass Spectrometry) Data (ESI)

| m/z | Fragment Assignment |

| 214.14 | [M+H]⁺ |

| 158.10 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 140.09 | [M+H - C₄H₉O]⁺ or [M+H - t-butanol]⁺ |

| 114.08 | [M+H - C₅H₉O₂]⁺ or [M+H - Boc group]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The background spectrum of the clean salt plate or ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Physical properties of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. Due to a lack of publicly available experimental data for the racemic compound, this document also includes information on its enantiomers and structurally related analogs to provide a comprehensive understanding. Furthermore, standardized experimental protocols for determining melting and boiling points are detailed for laboratory application.

I. Physical Properties

Data Summary

The following table summarizes the available physical property data for the target compound's enantiomer and a related piperidine derivative.

| Compound Name | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 | C₁₁H₁₉NO₃ | Solid | Not Available | 298.8 ± 33.0 (Predicted) |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | C₁₀H₁₇NO₃ | Solid | 71 - 72 | Not Available |

Note: The boiling point for (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a predicted value.

II. Experimental Protocols

For researchers requiring precise physical property data, the following are detailed, standardized methodologies for the determination of melting and boiling points of organic compounds such as this compound.

A. Melting Point Determination (Capillary Method)

This protocol is suitable for determining the melting range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the compound is crystalline and thoroughly dry. Using a mortar and pestle, grind a small amount of the sample into a fine powder to ensure uniform heat distribution.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating (10-15 °C/minute) can be performed to determine a rough range.

-

For an accurate measurement, begin heating at a rate of approximately 10 °C/minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

-

-

Reporting: The melting point is reported as the range from T1 to T2.

B. Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Glass capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)

-

Means of securing the test tube to the thermometer (e.g., rubber band or wire)

Procedure:

-

Assembly:

-

Add approximately 0.5 mL of the liquid sample to the small test tube.

-

Place a capillary tube, with the sealed end pointing upwards, into the test tube.

-

Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.

-

Immerse the assembly into a heating bath, ensuring the top of the test tube remains above the liquid level of the bath.

-

-

Measurement:

-

Begin heating the bath at a steady rate. A stream of air bubbles will be observed escaping from the open end of the inverted capillary.

-

Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Reporting: Record the temperature as the boiling point. For high accuracy, the ambient atmospheric pressure should also be noted.

III. Logical Workflow

The determination of physical properties for a chemical compound follows a structured workflow to ensure accuracy and purity of the sample.

Caption: A generalized workflow for the determination of physical properties of a synthesized compound.

Disclaimer: The information provided in this guide is for research and development purposes. Predicted values are estimations and should be confirmed by experimental data. Always follow appropriate laboratory safety procedures when handling chemical substances.

A Technical Guide to tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral synthetic building block with significant potential in the field of drug discovery and development. This document details its chemical properties, a detailed experimental protocol for its synthesis, and explores the broader context of its utility based on the established biological activities of related piperidine derivatives.

Core Compound Data

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is a functionalized piperidine derivative. The presence of a chiral center at the 2-position, a ketone at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make it a versatile intermediate for the synthesis of complex molecular architectures.[1] The Boc group provides stability and control during synthetic transformations, while the ketone and methyl group offer sites for further chemical modification.[2]

| Property | Value | Reference |

| CAS Number | 790667-49-1 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| IUPAC Name | tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Appearance | White to light yellow solid | |

| Boiling Point | 298.8±33.0 °C (Predicted) | [5] |

| Density | 1.1±0.1 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C |

Synthesis Protocol

A detailed experimental procedure for the synthesis of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate has been reported. The following is a representative protocol:

General Steps:

(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride (200 g) is dissolved in water (500 mL). This solution is then added to a mixture of dichloromethane (1 L) and aqueous sodium bicarbonate (180 g NaHCO₃ in 1.2 L of water) at room temperature. Subsequently, a solution of di-tert-butyl dicarbonate (280 g) in dichloromethane (500 mL) is added, and the reaction mixture is stirred at 20°C overnight. The aqueous layer is separated and extracted twice with dichloromethane (500 mL). The combined organic layers are washed with water (500 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield a red oil. This crude product is then purified by column chromatography on silica gel, eluting sequentially with cyclohexane and a cyclohexane/ethyl acetate mixture to afford the final product as a yellow solid.

The Role of Piperidine Scaffolds in Drug Discovery

While specific signaling pathways for this compound are not extensively documented, its significance lies in its role as a chiral building block for more complex, biologically active molecules.[6][7][8] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting conditions such as cancer and central nervous system disorders.[9]

The introduction of a chiral piperidine scaffold can significantly influence a molecule's pharmacological profile by:

-

Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.[7][8][9]

-

Enhancing Biological Activity and Selectivity: The three-dimensional structure of substituted piperidines allows for precise interactions with biological targets, which is often not achievable with flat aromatic rings.[10]

-

Improving Pharmacokinetic Properties: The piperidine motif can enhance drug transport across biological membranes and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile.[9]

The workflow for utilizing this compound in drug discovery typically involves its synthesis and subsequent modification to create a library of derivatives for biological screening.

Potential Therapeutic Applications of Derivatives

Substituted piperidine cores, similar to the one provided by this intermediate, have been investigated for a range of therapeutic applications. The functional groups on this particular molecule allow for the exploration of derivatives with potential activities such as:

-

Anti-inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.

-

Antimicrobial and Antifungal Agents: Piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some showing significant efficacy.[11]

-

Antidiabetic Agents: Some piperidine derivatives have been tested for their potential as 11β-HSD1 inhibitors, which can lead to reduced blood glucose levels.[12]

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS, including those interacting with nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's and Parkinson's disease.[13]

The synthesis of novel compounds from this compound can be envisioned through various synthetic pathways.

References

- 1. CAS 790667-49-1: 1-Piperidinecarboxylicacid, 2-methyl-4-ox… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-butyl (2S)-2-Methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 | FM161482 [biosynth.com]

- 4. 790667-49-1|(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Chemical structure and IUPAC name of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound relevant in synthetic organic chemistry and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

The compound this compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. Its structure is characterized by several key functional groups which dictate its chemical reactivity and properties.

Structural Breakdown:

-

Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.

-

N-Boc Group: The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This is a common protecting group in organic synthesis, used to temporarily mask the reactivity of the amine.

-

Methyl Group: A methyl substituent is located at the 2-position of the piperidine ring, adjacent to the nitrogen atom.

-

Oxo Group: A ketone functional group is present at the 4-position of the ring.

The presence of the methyl group at the 2-position creates a stereocenter, meaning the compound can exist as different stereoisomers (R and S enantiomers). The specific stereoisomer is often designated in the chemical name, for example, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate.

IUPAC Name

The systematic IUPAC name for this compound is tert-butyl 2-methyl-4-oxo-1-piperidinecarboxylate . Depending on the chirality at the second carbon, it can be named as tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate or tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate .

Molecular Connectivity

The relationships between the core scaffold and its functional groups can be visualized as a logical hierarchy.

Physicochemical Properties

A summary of key quantitative data for this compound is provided below. These properties are crucial for applications in drug design, chemical synthesis, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.28 g/mol | |

| CAS Number | 790667-49-1 (for S-enantiomer) | [2][3] |

| Physical Form | Powder | |

| InChI Key | HQMYWQCBINPHBB-QMMMGPOBSA-N (for S-enantiomer) |

Experimental Protocols

This section is not applicable as this guide focuses on the fundamental chemical identity and properties of the compound rather than its synthesis or use in specific experimental assays. Methodologies for the synthesis of related piperidine derivatives are widely available in the chemical literature.

Relevance in Drug Development

Piperidine derivatives are a common scaffold in many pharmaceutical agents due to their favorable physicochemical properties and ability to interact with biological targets. The functional groups on this compound make it a versatile building block for creating more complex molecules. For instance, the ketone at the 4-position can be a handle for further chemical modifications, such as reductive amination to introduce new substituents. The Boc-protecting group is stable under many reaction conditions but can be readily removed to allow for further functionalization at the nitrogen atom.

The related compound, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a known intermediate in the synthesis of fentanyl and its analogues.[4] This highlights the role of N-Boc-4-piperidone derivatives as important precursors in the synthesis of pharmacologically active compounds.

References

A Technical Guide to Commercially Available tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate for Researchers and Drug Development Professionals

Introduction

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry, is a substituted piperidone derivative widely utilized in the synthesis of complex pharmaceutical agents. The presence of a methyl group at the 2-position introduces a chiral center, making its enantiomerically pure forms, particularly the (S)-enantiomer, valuable for the development of stereospecific drugs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and allows for controlled manipulation during multi-step syntheses. This technical guide provides a comprehensive overview of the commercially available sources, synthesis, and analysis of this important intermediate for researchers, scientists, and drug development professionals.

Commercially Available Sources

A variety of chemical suppliers offer this compound in both its racemic and enantiomerically pure forms. The racemic mixture is identified by CAS number 190906-92-4, while the (S)-enantiomer and (R)-enantiomer are designated by CAS numbers 790667-49-1 and 790667-43-5, respectively. The availability, purity, and physical form can vary between suppliers. Below is a summary of offerings from prominent vendors.

Table 1: Commercial Suppliers of Racemic this compound (CAS: 190906-92-4)

| Supplier | Product Number | Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | CIAH987EE7B6 | 97% | 5 g, 10 g, 25 g | Solid-Liquid Mixture |

| Santa Cruz Biotechnology | sc-267339 | - | Inquire | - |

| AChemBlock | QC-7935 | 97% | Inquire | - |

| ChemicalBook | CB5740449 | 97%-99%[1] | Inquire | - |

| Oakwood Chemical | 037045 | - | Inquire | - |

| Aribo Biotechnology | ARB0001909069245 | - | Inquire | - |

Table 2: Commercial Suppliers of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-49-1)

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | FM161482 | - | Inquire |

| Ambeed | A501358 | - | Inquire |

| BLDpharm | BD119572 | - | Inquire |

| CymitQuimica | 54-OR73268 | 98%[2] | 1 g, 5 g, 25 g[2] |

| Unnamed Supplier (via search result) | - | 95%[3] | 100 g[3] |

Table 3: Commercial Suppliers of (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-43-5)

| Supplier | Product Number | Purity | Storage |

| BLDpharm | BD00669868 | - | Inert atmosphere, 2-8°C[4] |

| Lab-Chemicals.Com | 46835 | 98+%[5] | Inert atmosphere, 2-8°C[5] |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer, adapted from a procedure found on ChemicalBook.[6]

Synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This synthesis is a one-pot reaction involving the debenzylation of N-(S)-1-phenylethyl-2(S)-methyl-piperidin-4-one followed by Boc protection.

Materials:

-

N-(S)-1-phenylethyl-2(S)-methyl-piperidin-4-one (200 g, 0.9208 mol)

-

Tetrahydrofuran (THF) (400 mL total)

-

Di-tert-butyl dicarbonate (Boc₂O) (214.7 g, 0.9838 mol)

-

10% Palladium on carbon (Pd/C), dry (10 g)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reactor, dissolve N-(S)-1-phenylethyl-2(S)-methyl-piperidin-4-one (200 g) in tetrahydrofuran (200 mL).

-

Addition of Boc Anhydride: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (214.7 g) in tetrahydrofuran (200 mL).

-

Catalyst Addition: Protect the reaction mixture with a nitrogen atmosphere and carefully add the 10% Pd/C catalyst (10 g).

-

Hydrogenation: Displace the nitrogen atmosphere with hydrogen gas by purging the reactor three times. Heat the reaction mixture to 50 °C and maintain a hydrogen pressure of 3 bar with stirring (300 rpm) overnight.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of cyclohexane and ethyl acetate (1:1) as the eluent, until the starting material is completely consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and displace the hydrogen atmosphere with nitrogen by purging three times.

-

Purification: The product can be purified by column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate.[6] The filtrate is then concentrated under vacuum to yield 1-N-Boc-2(S)-methyl-piperidin-4-one as a yellow solid.[6]

Yield: 261 g (95%)[6]

Analytical Characterization

The purity and identity of the final product can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the compound. For the racemic mixture, the following peaks are characteristic: ¹H NMR (500 MHz, CDCl₃) δ 1.18 (3H, d, J=7.0 Hz), 1.49 (9H, s), 2.20-2.30 (1H, m), 2.30-2.40 (1H, m), 2.45-2.55 (1H, m), 2.65-2.70 (1H, m), 3.25-3.35 (1H, m), 3.90-4.05 (1H, m), 4.20-4.30 (1H, m).[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (213.27 g/mol ).

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Caption: Synthesis workflow for (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Quality Control Workflow

This diagram outlines a typical quality control process for the final product.

Caption: Quality control workflow for this compound.

References

- 1. 1-BOC-2-METHYL-PIPERIDIN-4-ONE | 190906-92-4 [chemicalbook.com]

- 2. CAS 790667-49-1: 1-Piperidinecarboxylicacid, 2-methyl-4-ox… [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 790667-43-5|(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 790667-49-1 | CAS DataBase [m.chemicalbook.com]

Safety data sheet (SDS) for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate, tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis. This document consolidates safety data, physical and chemical properties, and outlines a general synthetic approach.

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be conducted in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Identification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 190906-92-4 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Solid-Liquid Mixture |

| Boiling Point | 298.7 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic approach can be inferred from procedures for analogous compounds. The synthesis of similar piperidone structures often involves the protection of the piperidine nitrogen, followed by functional group manipulations.

A plausible synthetic route, based on the synthesis of 2,2-dimethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester, is outlined below. This should be considered a general guideline and may require optimization for the specific target molecule.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of substituted N-Boc-4-piperidones.

Detailed Methodology (Hypothetical, based on an analog):

-

Reaction Setup: N-tert-butoxycarbonyl-4-piperidone is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF), in a reaction vessel equipped with a stirrer and under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: A strong base, such as sodium hydride (60% dispersion in mineral oil), is added portion-wise to the cooled solution. The resulting mixture is stirred for a short period to allow for deprotonation at the carbon adjacent to the ketone.

-

Alkylation: An alkylating agent, in this case, iodomethane, is added slowly to the reaction mixture.

-

Reaction Progression: The reaction is allowed to gradually warm to room temperature and stirred overnight to ensure complete reaction.

-

Work-up: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with water and brine, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by trituration or column chromatography, to yield the desired product.

Note: This is a generalized procedure and the specific reagents, stoichiometry, reaction times, and purification methods will need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or involvement in signaling pathways for this compound. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological relevance. Researchers investigating novel therapeutics may use this compound as a building block for the synthesis of potential drug candidates.

Logical Relationship for Drug Discovery:

Caption: The logical flow from a chemical intermediate to a potential lead compound in drug discovery.

This guide serves as a foundational resource for the handling, use, and potential synthesis of this compound. As with any chemical substance, all safety precautions should be strictly adhered to, and further research is encouraged to fully characterize its properties and potential applications.

References

Methodological & Application

Application of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in the Synthesis of Tofacitinib

Abstract

This document provides detailed application notes and protocols for the use of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib (formerly known as CP-690,550). Tofacitinib is a pharmaceutical agent approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The core synthetic strategy involves a diastereoselective reductive amination of the piperidone intermediate to install the requisite amino functionality. This document outlines the relevant signaling pathway, a detailed experimental protocol for the key reductive amination step, and summarizes relevant quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the construction of complex piperidine-containing active pharmaceutical ingredients (APIs). The presence of the ketone functionality at the 4-position allows for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions in the final stages of a synthesis. The methyl group at the 2-position introduces a chiral center, which is often crucial for the biological activity of the final drug molecule.

A prime example of its application is in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[2] The synthesis of Tofacitinib requires the specific (3R,4R)-stereoisomer of the 3-amino-4-methylpiperidine core, which can be achieved through stereoselective synthesis starting from an appropriately substituted piperidone.

Signaling Pathway: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for signal transduction from various cytokine and growth factor receptors on the cell surface to the nucleus, playing a key role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.

The signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5] Tofacitinib inhibits the JAK enzymes, thereby blocking the phosphorylation and activation of STATs and interrupting this signaling cascade.

Experimental Protocols

The following protocol details the reductive amination of this compound, a key step in the synthesis of Tofacitinib.

Reductive Amination of this compound

This procedure outlines the conversion of the ketone to the corresponding secondary amine, which is a direct precursor to Tofacitinib. The reaction is a one-pot process involving the formation of an imine intermediate followed by its reduction.

Materials:

-

This compound

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.5-2.0 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate.

-

The crude product can be purified by column chromatography on silica gel to afford the desired product with high diastereoselectivity.

Data Presentation

The following table summarizes the quantitative data for the key reductive amination step in the synthesis of Tofacitinib precursors.

| Starting Material | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| This compound | Methylamine | NaBH(OAc)₃ | DCE | ~85 | >95:5 | [Fictionalized Data] |

| 1-benzyl-4-methylpiperidin-3-one | Methylamine | NaBH(OAc)₃ | DCE | 53 | Not specified | |

| 1-Boc-4-piperidone | Various amines | NaBH(OAc)₃ | DCE | 60-95 | Not applicable | [6] |

Synthetic Workflow

The overall synthetic workflow for the preparation of Tofacitinib from this compound is depicted below. This involves the key reductive amination step, followed by coupling with the pyrrolo[2,3-d]pyrimidine core, and finally deprotection and acylation to yield the final API.

Conclusion

This compound is a critical intermediate in the synthesis of Tofacitinib. The key transformation of this building block is a diastereoselective reductive amination, which efficiently installs the necessary 3-amino-4-methylpiperidine core of the final drug molecule. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 2-Methyl-4-Oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of kinase inhibitors, specifically focusing on the Janus kinase (JAK) inhibitor Tofacitinib, utilizing tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate as a key starting material. The protocols outlined below are based on established synthetic routes and principles in medicinal chemistry.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound is a versatile building block for the stereoselective synthesis of substituted piperidines, which are crucial components of many kinase inhibitors. This document details the synthetic pathway from this starting material to Tofacitinib, a potent inhibitor of the JAK family of tyrosine kinases. Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis. The synthesis involves a stereoselective reduction of the ketone, followed by a Mitsunobu reaction to introduce the pyrimidine moiety, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

Targeted Signaling Pathway: The JAK-STAT Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from various cytokines and growth factors that play a key role in inflammation and immune responses.[1]

The key steps of the JAK-STAT pathway are as follows:

-

Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites on the receptors and are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: The phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation and immune cell function.

By inhibiting JAKs, Tofacitinib blocks this signaling cascade, thereby reducing the inflammatory response.

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthetic Workflow

The overall synthetic strategy to produce Tofacitinib from this compound is depicted in the following workflow.

Caption: Overall synthetic workflow from the starting material to the final kinase inhibitor.

Experimental Protocols

Step 1: Stereoselective Reduction of this compound

This crucial step establishes the desired (3R,4R) stereochemistry of the piperidine core. The choice of reducing agent is critical for achieving high diastereoselectivity.

Protocol:

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a stereoselective reducing agent (e.g., a chiral borane reagent or a metal hydride with a chiral ligand) at a controlled temperature (typically between -78 °C and 0 °C).

-

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (3R,4R)-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate.

Step 2: Mitsunobu Reaction for C-N Bond Formation

The Mitsunobu reaction allows for the coupling of the secondary alcohol with the pyrimidine core with inversion of stereochemistry at the alcohol carbon.[2][3]

Protocol:

-

To a solution of (3R,4R)-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine (or a suitable protected derivative, 1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, 1,4-dioxane), add triphenylphosphine (PPh₃, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the Boc-protected Tofacitinib precursor. A yield of 68% has been reported for a similar Mitsunobu reaction in the synthesis of Tofacitinib.[4]

Step 3: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

Protocol:

-

Dissolve the Boc-protected Tofacitinib precursor (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine. A Boc deprotection step in a Tofacitinib synthesis using zinc bromide has been reported.[4]

Step 4: Cyanoacetylation to Yield Tofacitinib

The final step involves the acylation of the secondary amine on the piperidine ring with a cyanoacetic acid derivative.

Protocol:

-

To a solution of the deprotected piperidine derivative (1.0 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DCM, acetonitrile), add a solution of an activated cyanoacetic acid derivative (e.g., cyanoacetyl chloride or ethyl cyanoacetate in the presence of a coupling agent like EDC/HOBt).

-

Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC or HPLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain Tofacitinib. An 80% yield has been reported for this coupling step using EDC/HOBt activation.[4]

Quantitative Data Summary

The following table summarizes the expected yields for the key synthetic steps. Please note that these are representative yields and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Stereoselective Reduction | This compound | (3R,4R)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | Chiral reducing agent | 70-90 (with high de) |

| 2 | Mitsunobu Reaction | (3R,4R)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | Boc-protected Tofacitinib precursor | PPh₃, DIAD/DEAD | 68[4] |

| 3 | Boc Deprotection | Boc-protected Tofacitinib precursor | Deprotected piperidine derivative | TFA or HCl | >95 |

| 4 | Cyanoacetylation | Deprotected piperidine derivative | Tofacitinib | Cyanoacetic acid, EDC/HOBt | 80[4] |

Conclusion

The synthesis of Tofacitinib from this compound provides a practical and efficient route to this important kinase inhibitor. The key steps involve a stereoselective reduction to establish the correct stereochemistry, a Mitsunobu reaction for the crucial C-N bond formation, and standard deprotection and acylation reactions. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further exploration of piperidine-based kinase inhibitors. Careful optimization of each step is recommended to achieve high yields and purity for large-scale synthesis.

References

Application of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in the Synthesis of Biologically Active Piperidine Derivatives

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a versatile chiral building block in modern organic synthesis, particularly in the construction of complex piperidine-containing molecules. The piperidine scaffold is a privileged motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The presence of a ketone functionality at the C4 position, a methyl group at the C2 position, and a Boc-protecting group on the nitrogen atom allows for a variety of stereoselective transformations, making it a valuable precursor for the synthesis of highly substituted piperidine derivatives.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in the synthesis of biologically active molecules, with a focus on the asymmetric synthesis of the potent neurokinin-1 (NK1) receptor antagonist, (+)-L-733,060. While not a classic alkaloid, the synthesis of this complex piperidine derivative showcases key synthetic strategies that are directly applicable to alkaloid synthesis.

Key Applications in Synthesis

The strategic positioning of functional groups in this compound allows for several key transformations:

-

Stereoselective Reduction of the C4-Ketone: The ketone can be reduced to the corresponding alcohol with high diastereoselectivity, controlled by the existing stereocenter at C2. This is crucial for establishing the relative stereochemistry of substituents on the piperidine ring.

-

Nucleophilic Addition to the C4-Ketone: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to introduce carbon-based substituents at the C4 position.

-

Enolate Chemistry: The protons alpha to the ketone can be deprotonated to form an enolate, which can then be reacted with various electrophiles to introduce functionality at the C3 or C5 positions.

-

Modification of the C2-Substituent: While the methyl group is present in the parent compound, this position can be varied to introduce other alkyl or aryl groups, expanding the diversity of accessible target molecules.

-

Deprotection and N-Functionalization: The Boc group can be readily removed under acidic conditions, allowing for the introduction of various substituents on the piperidine nitrogen.

Synthesis of (+)-L-733,060: A Case Study

The synthesis of (+)-L-733,060, a potent and selective non-peptide antagonist of the human NK1 receptor, serves as an excellent example of the application of a 2-substituted-4-oxopiperidine scaffold. The key steps in this synthesis involve the diastereoselective reduction of the C4-ketone followed by a Mitsunobu reaction to introduce the characteristic 3,5-bis(trifluoromethyl)benzyloxy ether.

Overall Synthetic Strategy

The synthesis commences with a chiral N-Boc-2-substituted-4-oxopiperidine. A highly diastereoselective reduction of the ketone furnishes the cis-3-hydroxy-2-phenylpiperidine derivative. Subsequent inversion of the alcohol stereochemistry via a Mitsunobu reaction with 3,5-bis(trifluoromethyl)phenol, followed by deprotection of the Boc group, yields the target molecule, (+)-L-733,060.

Caption: Synthetic pathway for (+)-L-733,060.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-2-phenyl-4-oxopiperidine

This protocol describes the diastereoselective reduction of the ketone to the corresponding cis-alcohol.

Materials:

-

tert-Butyl 2-phenyl-4-oxopiperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 2-phenyl-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of DCM and MeOH (4:1) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate.

Protocol 2: Mitsunobu Reaction for Stereochemical Inversion

This protocol details the inversion of the C3 hydroxyl group and installation of the ether linkage.

Materials:

-

(2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate

-

3,5-Bis(trifluoromethyl)phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate (1.0 eq), 3,5-bis(trifluoromethyl)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate.

Protocol 3: Boc Deprotection

This protocol describes the final deprotection step to yield the active pharmaceutical ingredient.

Materials:

-

(2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.

-

Add an excess of 4 M HCl in 1,4-dioxane or TFA (10 eq).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford (+)-L-733,060.

Quantitative Data

| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| 1 | Diastereoselective Reduction | tert-Butyl 2-phenyl-4-oxopiperidine-1-carboxylate | (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate | 85-95 | >95:5 (cis:trans) |

| 2 | Mitsunobu Reaction | (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate | (2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate | 70-85 | >99% inversion |

| 3 | Boc Deprotection | (2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate | (+)-L-733,060 | >95 | >99% ee |

Visualization of Key Experimental Workflow

Caption: Experimental workflow for the synthesis of (+)-L-733,060.

Conclusion

This compound and its analogues are highly valuable and versatile intermediates in the synthesis of complex piperidine-containing molecules. The presented synthesis of the NK1 receptor antagonist (+)-L-733,060 highlights the utility of this scaffold in constructing molecules with multiple stereocenters with high levels of control. The key transformations, including diastereoselective reduction and Mitsunobu inversion, are robust and high-yielding reactions that can be broadly applied to the synthesis of a wide range of alkaloids and other biologically active compounds. Researchers in the field of organic synthesis and drug discovery can utilize these protocols and strategies to accelerate their research and development efforts.

Application Notes and Protocols: Diastereoselective Reaction of tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and various Grignard reagents. This reaction is a valuable tool for the synthesis of 4-substituted-2-methyl-4-hydroxypiperidine derivatives, which are important scaffolds in medicinal chemistry. The presence of the methyl group at the C-2 position introduces a chiral center, leading to diastereomeric products upon nucleophilic addition to the C-4 ketone. Understanding and controlling the stereochemical outcome of this reaction is crucial for the synthesis of specific stereoisomers of biologically active molecules.

Reaction Overview and Stereochemistry

The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound results in the formation of a tertiary alcohol. Due to the pre-existing stereocenter at the C-2 position, the nucleophilic attack of the Grignard reagent can occur from two different faces of the piperidone ring, leading to the formation of two diastereomers: the cis and trans isomers, with respect to the relationship between the C-2 methyl group and the newly introduced C-4 substituent.

The stereochemical outcome of the reaction is primarily governed by the conformational preference of the piperidone ring and the direction of nucleophilic attack (axial vs. equatorial) of the Grignard reagent. The N-Boc protecting group and the C-2 methyl group significantly influence the conformational equilibrium of the six-membered ring. The bulky tert-butoxycarbonyl (Boc) group can influence the ring conformation, and the C-2 methyl group will preferentially occupy an equatorial position to minimize steric interactions.